Methyl 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzoate
Description
Methyl 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzoate is a complex organic compound belonging to the triazolopyrazine class
Properties
IUPAC Name |
methyl 2-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-13-21-22-17-16(20-7-8-25(13)17)23-9-11-24(12-10-23)18(26)14-5-3-4-6-15(14)19(27)28-2/h3-8H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCGLHXISHMRQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC=C4C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzoate typically involves multiple steps, starting with the formation of the triazolopyrazine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a base.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Scientific Research Applications
Anti-Tumor Activity
Recent studies have highlighted the anti-tumor potential of compounds related to methyl 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzoate. For instance:
- Inhibition of Cancer Cell Lines : Research has shown that derivatives of [1,2,4]triazolo[4,3-a]pyrazine exhibit significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Specific derivatives demonstrated IC50 values in the low micromolar range, indicating strong anti-tumor activity .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 22i | A549 | 0.83 |
| 22i | MCF-7 | 0.15 |
| 22i | HeLa | 2.85 |
c-Met Kinase Inhibition
The compound has been identified as a potential inhibitor of c-Met kinase, an important target in cancer therapy due to its role in tumor growth and metastasis. The c-Met inhibition was observed at nanomolar concentrations, suggesting that this compound could be developed into a therapeutic agent for cancers driven by c-Met signaling pathways .
Anti-inflammatory Properties
Research into similar triazole derivatives suggests that they may possess anti-inflammatory effects. The presence of the piperazine moiety is believed to enhance these properties by modulating inflammatory pathways .
Case Study 1: Synthesis and Evaluation of Triazolo Derivatives
A study focused on synthesizing various [1,2,4]triazolo[4,3-a]pyrazine derivatives evaluated their biological activities. Among these compounds, those with piperazine substitutions showed enhanced anti-cancer properties and favorable pharmacokinetic profiles .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicated strong interactions with enzymes involved in tumor progression and inflammation .
Mechanism of Action
The mechanism by which Methyl 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzoate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or antimicrobial effects.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and applications.
Thiadiazoles and Thioamides: These compounds also contain heterocyclic rings and exhibit antimicrobial properties, making them comparable to Methyl 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzoate.
Uniqueness: this compound stands out due to its specific structural features and the resulting biological activity. Its unique combination of functional groups allows for diverse chemical reactions and applications, distinguishing it from other similar compounds.
Biological Activity
Methyl 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Triazolo-Pyrazine Core : The initial step often involves the cyclization of a suitable hydrazine derivative with a pyrazine precursor.
- Piperazine Linkage : Subsequent reactions introduce a piperazine moiety to the triazolo-pyrazine core.
- Final Esterification : The final step involves the esterification of the carboxylic acid with methyl alcohol to yield the desired benzoate derivative.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of related triazolo-pyrazine derivatives. For instance:
- Compound Evaluation : A series of [1,2,4]triazolo[4,3-a]pyrazine derivatives were evaluated for their inhibitory activities against c-Met and VEGFR-2 kinases. One compound exhibited IC50 values of 0.98 µM against A549 (lung cancer), 1.05 µM against MCF-7 (breast cancer), and 1.28 µM against HeLa (cervical cancer) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 17l | A549 | 0.98 ± 0.08 |
| 17l | MCF-7 | 1.05 ± 0.17 |
| 17l | HeLa | 1.28 ± 0.25 |
The mechanism by which this compound exerts its biological effects is primarily through inhibition of specific kinases involved in cell signaling pathways critical for cancer cell proliferation and survival:
- Kinase Inhibition : The compound likely inhibits c-Met and VEGFR-2 kinases, leading to disrupted signaling pathways that promote tumor growth .
Antibacterial Activity
In addition to its anticancer properties, related triazolo-pyrazine derivatives have demonstrated antibacterial activity:
- In Vitro Studies : Some derivatives showed moderate to good activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. For example, one compound exhibited MIC values of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to standard antibiotics .
Case Studies
Several case studies have been published that provide insight into the biological activity of triazolo-pyrazine derivatives:
- Antitumor Efficacy : A study evaluated various derivatives for their anti-tumor efficacy against multiple cancer cell lines and found that modifications in substituents significantly influenced their potency .
- Antimicrobial Properties : Another research focused on the antibacterial effects of synthesized compounds and established structure-activity relationships that guided further development .
Q & A
Q. What safety protocols are critical when handling azide intermediates?
- Guidelines :
- Azido-Silane Reagents : Use azidotrimethylsilane (TMS-azide) in a fume hood due to explosive risks. reports 88% yields with TMS-azide under controlled conditions (50°C, trifluoroacetic acid catalysis) .
- Waste Disposal : Neutralize residual azides with sodium nitrite/sulfamic acid mixtures before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
